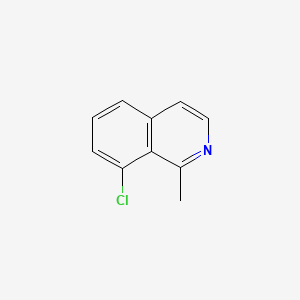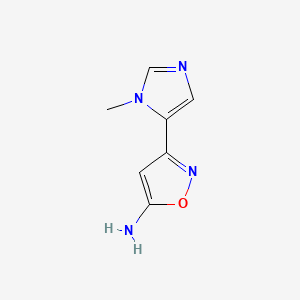
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ microwave-assisted reactions or other eco-friendly techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: tert-butyl nitrite, isoamyl nitrite
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amine derivatives.
Applications De Recherche Scientifique
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar isoxazole ring but lacks the imidazole moiety.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Contains an additional carboxylic acid group, which imparts different chemical properties.
Uniqueness
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is unique due to the presence of both an isoxazole and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(3-methylimidazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-9-3-6(11)5-2-7(8)12-10-5/h2-4H,8H2,1H3 |
Clé InChI |
CAPKMIDNDCZVEE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


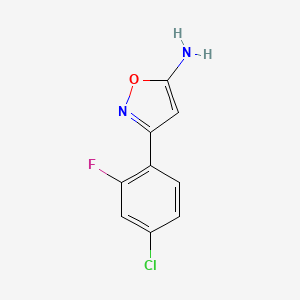
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)


![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
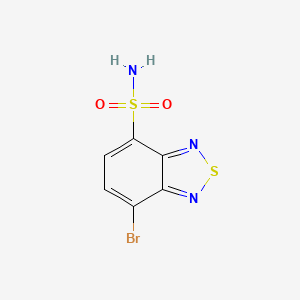
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
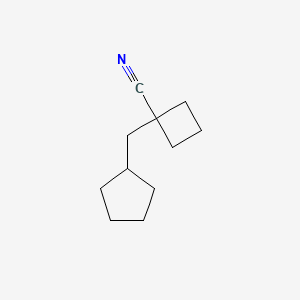


![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

